molecular formula C11H10N2O3S B3033599 [2-(2-Amino-1,3-thiazol-4-yl)phenoxy]acetic acid CAS No. 1082166-40-2

[2-(2-Amino-1,3-thiazol-4-yl)phenoxy]acetic acid

Cat. No.: B3033599
CAS No.: 1082166-40-2
M. Wt: 250.28 g/mol
InChI Key: HICPCTAYLQTNBS-UHFFFAOYSA-N
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Description

“[2-(2-Amino-1,3-thiazol-4-yl)phenoxy]acetic acid” is a compound that contains a 2-aminothiazole scaffold . This scaffold is one of the characteristic structures in drug development, as it has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things . The compound is also known as “2-(2-Aminothiazol-4-yl) acetic acid hydrochloride” with the molecular formula C5H7ClN2O2S .


Synthesis Analysis

There are several methods reported for the synthesis of this compound. The most common approach involves the reaction of 4-chloro-2-nitrophenol with 2-amino-1,3-thiazole followed by reduction of the nitro group to an amine using sodium dithionite. Other synthetic strategies have been developed to access novel 2-aminothiazole derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C11H10N2O3S. The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The 2-aminothiazole scaffold in the compound is a characteristic structure in drug development and has been associated with various biological activities . It has been observed that thiazole derivatives have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, and antitumor and cytotoxic activity .


Physical And Chemical Properties Analysis

The compound has a white or off-white crystalline powder appearance. The melting point of this compound is reported to be between 164-166°C.

Mechanism of Action

While the specific mechanism of action for [2-(2-Amino-1,3-thiazol-4-yl)phenoxy]acetic acid is not explicitly mentioned in the search results, it’s worth noting that thiazoles are found in many potent biologically active compounds. For instance, they appear in various synthetic drugs and have been observed to have several biological activities . Some thiazoles bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Safety and Hazards

The safety information available indicates that the compound has a GHS07 signal word of “Warning”. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

Properties

IUPAC Name

2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c12-11-13-8(6-17-11)7-3-1-2-4-9(7)16-5-10(14)15/h1-4,6H,5H2,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICPCTAYLQTNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)N)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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